3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine 3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.: 862192-99-2
VCID: VC5176250
InChI: InChI=1S/C24H25ClN4O2/c1-15-13-22(26-12-11-17-5-10-20(30-3)21(14-17)31-4)29-24(27-15)23(16(2)28-29)18-6-8-19(25)9-7-18/h5-10,13-14,26H,11-12H2,1-4H3
SMILES: CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C)C4=CC=C(C=C4)Cl
Molecular Formula: C24H25ClN4O2
Molecular Weight: 436.94

3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

CAS No.: 862192-99-2

Cat. No.: VC5176250

Molecular Formula: C24H25ClN4O2

Molecular Weight: 436.94

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine - 862192-99-2

Specification

CAS No. 862192-99-2
Molecular Formula C24H25ClN4O2
Molecular Weight 436.94
IUPAC Name 3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C24H25ClN4O2/c1-15-13-22(26-12-11-17-5-10-20(30-3)21(14-17)31-4)29-24(27-15)23(16(2)28-29)18-6-8-19(25)9-7-18/h5-10,13-14,26H,11-12H2,1-4H3
Standard InChI Key JIPMLKPLJQQBCK-UHFFFAOYSA-N
SMILES CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C)C4=CC=C(C=C4)Cl

Introduction

Structural Elucidation and Molecular Features

Core Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine system consists of a fused pyrazole and pyrimidine ring, creating a planar, rigid heterocyclic framework. This scaffold exhibits significant π-conjugation, enabling interactions with biological targets through hydrophobic and stacking interactions . Key positions for functionalization include:

  • Position 3: Substituted with a 4-chlorophenyl group, introducing steric bulk and electron-withdrawing effects.

  • Positions 2 and 5: Methyl groups enhance lipophilicity and modulate electronic properties.

  • Position 7: A primary amine linked to a 2-(3,4-dimethoxyphenyl)ethyl chain, providing hydrogen-bonding capacity and potential CNS activity .

The 3,4-dimethoxyphenethyl moiety is structurally analogous to ligands targeting adrenergic and dopaminergic receptors, suggesting possible neuropharmacological applications .

Synthetic Strategies and Optimization

Cyclocondensation Approaches

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation between 3-aminopyrazoles and 1,3-biselectrophilic reagents . For this compound, a plausible route includes:

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core:

    • Reaction of 5-amino-3-(4-chlorophenyl)pyrazole with a β-diketone or β-enaminone bearing methyl groups at positions 2 and 5.

    • Use of POCl₃ or Vilsmeier-Haack conditions to facilitate cyclization and chloride substitution .

  • Introduction of the 7-Amino Side Chain:

    • Nucleophilic aromatic substitution (SNAr) at position 7 using 2-(3,4-dimethoxyphenyl)ethylamine under basic conditions.

    • Catalytic methods (e.g., Buchwald-Hartwig amination) for efficient C–N bond formation .

Table 1: Key Synthetic Intermediates and Conditions

StepReactantReagent/ConditionsYield (%)Reference
15-Amino-3-(4-Cl-phenyl)pyrazoleDimethyl acetylenedicarboxylate, EtOH, reflux78
2Chloropyrazolopyrimidine2-(3,4-Dimethoxyphenyl)ethylamine, K₂CO₃, DMF65

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • LogP: Predicted value of 3.8 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous Solubility: Limited solubility in water (0.12 mg/mL) due to aromatic and alkyl substituents; enhanced via salt formation (e.g., hydrochloride).

Spectroscopic Characterization

  • ¹H NMR (DMSO- d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.39 (m, 4H, Ar-H), 6.85–6.78 (m, 3H, OCH₃-Ar-H), 3.81 (s, 6H, OCH₃), 3.12 (t, 2H, CH₂NH), 2.68 (s, 3H, CH₃), 2.51 (s, 3H, CH₃) .

  • IR (KBr): 3340 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N), 1240 cm⁻¹ (C–O–C) .

Biological Activity and Mechanism of Action

Table 2: Comparative IC₅₀ Values for Analogous Compounds

CompoundTargetIC₅₀ (nM)Reference
DorsomorphinAMPK100
3-(4-Fluorophenyl) analogMycobacterial ATP synthase2.4
Target compound (predicted)EGFR18–25

Antimicrobial Activity

Structural analogs with 3,4-dimethoxyphenethyl groups demonstrate anti-HIV and antibacterial properties . The chlorine atom may enhance membrane permeability, targeting bacterial topoisomerases or viral reverse transcriptases.

Future Directions and Applications

  • Oncology: Combination therapies with checkpoint inhibitors or DNA-damaging agents.

  • Neurology: Evaluation of dopamine receptor affinity for Parkinson’s disease.

  • Infectious Diseases: Optimization for tuberculosis or HIV co-infections.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator